(3S,4R)-1-[2-(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-[2-(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a pyridinyl group and a carboxylic acid group, along with an acetylphenoxyacetyl moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-[2-(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring with the desired stereochemistry. This can be achieved through asymmetric synthesis or chiral resolution techniques. The pyridinyl group is then introduced via a nucleophilic substitution reaction. The acetylphenoxyacetyl moiety is attached through an esterification reaction, followed by hydrolysis to yield the final carboxylic acid product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-[2-(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or ester groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups.
Scientific Research Applications
(3S,4R)-1-[2-(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S,4R)-1-[2-(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-acetylphenoxy)acetic acid: Shares the acetylphenoxy moiety but lacks the pyrrolidine and pyridinyl groups.
2-(4-acetylphenoxy)propanoic acid: Similar structure but with a propanoic acid group instead of the pyrrolidine ring.
Uniqueness
(3S,4R)-1-[2-(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring, pyridinyl group, and acetylphenoxyacetyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
(3S,4R)-1-[2-(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-13(23)14-2-4-16(5-3-14)27-12-19(24)22-10-17(18(11-22)20(25)26)15-6-8-21-9-7-15/h2-9,17-18H,10-12H2,1H3,(H,25,26)/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSYCVUKMUEGRF-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CC(C(C2)C(=O)O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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